![molecular formula C15H16ClN3O2 B2983943 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide CAS No. 1210763-93-1](/img/structure/B2983943.png)
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide
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Overview
Description
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Chlorophenyl Compounds and Environmental Impact
Chlorophenols (CPs), which share a part of the chemical structure with the compound , are known for their environmental persistence and toxicity. CPs are significant environmental contaminants released from agricultural and industrial sources. Research on CPs has highlighted their acute and chronic toxic effects on aquatic organisms, including oxidative stress, immune system disruption, endocrine function interference, and potential carcinogenicity. CPs' impact is studied extensively to understand their behavior in ecosystems and develop remediation strategies (Ge et al., 2017).
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, such as 5H-pyrano[2,3-d]pyrimidine, have garnered interest in medicinal and pharmaceutical research due to their broad range of applications and bioavailability. These compounds are explored for their potential as precursors in drug development, with research focusing on synthetic pathways and the application of various catalysts for developing new pharmaceuticals. This insight suggests the potential of pyrimidine-based compounds in creating new therapeutics (Parmar et al., 2023).
Chlorophenols in Waste Incineration
The role of chlorophenols in municipal solid waste incineration (MSWI) has been reviewed, highlighting CPs as precursors to dioxins and their correlation with other pollutants in MSWI and air pollution control devices (APCDs). This research is crucial for understanding the formation pathways of environmental pollutants and developing strategies to minimize their release (Peng et al., 2016).
Biodegradation of Chlorophenols
The biodegradation of chlorophenols using zero valent iron and iron-based bimetallic systems has been reviewed, emphasizing the efficient removal of CPs from the environment. This research is significant for environmental remediation efforts, providing insights into the processes and mechanisms for CPs removal and the role of iron oxides formed on the surface of zero valent iron in this process (Gunawardana et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
This could involve binding to the active site of an enzyme or receptor, altering its function and leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function and physiology .
Pharmacokinetics
Similar compounds are typically absorbed into the body after ingestion, distributed throughout the body via the bloodstream, metabolized by enzymes in the liver, and excreted in the urine .
Result of Action
It is likely that it influences cellular function and physiology in a manner similar to other compounds in its class .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, light, and pH can affect the stability of the compound, potentially altering its efficacy . Additionally, the presence of other compounds in the environment can influence the compound’s action, potentially leading to synergistic or antagonistic effects .
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10(2)18-14(20)8-19-9-17-13(7-15(19)21)11-3-5-12(16)6-4-11/h3-7,9-10H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGSPVKJQPNIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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